烯丙基叔丁基碳酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves several innovative methods. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of 4-alkylidene-1,3-dioxolan-2-ones under mild conditions, showcasing the versatility of tert-butyl carbonates in synthesis . Additionally, the phosphine-catalyzed [3+3] annulation reaction of modified tert-butyl allylic carbonates with alkylidenemalononitriles forms cyclohexenes, indicating the reactivity of these carbonates in ring-forming reactions .

Molecular Structure Analysis

While the molecular structure of allyl tert-butyl carbonate is not directly analyzed in the papers, the structure of related compounds can be inferred. For example, the bulky tert-butyldiphenylsilyl group in oxoallylsilanes influences the selectivity of intramolecular cyclizations, suggesting that steric effects play a significant role in the molecular behavior of these compounds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbonates is highlighted through various reactions. Alkaloids-catalyzed allylic nucleophilic substitution of tert-butyl carbonate of Morita–Baylis–Hillman products with pronucleophiles is one such reaction, demonstrating the potential for regio- and enantioselective transformations . The generation of tert-butylperoxy radicals using a DIB/TBHP protocol for allylic oxidation further exemplifies the diverse reactivity of tert-butyl carbonates .

Physical and Chemical Properties Analysis

The physical properties of compounds related to allyl tert-butyl carbonate, such as the volumetric properties of the ternary system involving dimethyl carbonate, butyl methacrylate, and allyl methacrylate, have been studied. These properties are crucial for understanding the behavior of these compounds in various solvents and conditions . The generation of iodine-centered radicals at room temperature by hypervalent (tert-butylperoxy)iodanes, which can oxidize benzyl and allyl ethers, also provides insight into the chemical properties of tert-butyl carbonates .

科学研究应用

阿立化合物对红霉素衍生物的烯丙基化

烯丙基叔丁基碳酸酯用于红霉素衍生物的烯丙基化反应。该方法利用钯(0)催化的取代烯丙基叔丁基碳酸酯,比传统的醚形成协议更有效,并且与较少取代的碳酸酯相比,烯丙基叔丁基碳酸酯产率更高 (Stoner et al., 2003)。

生物碱催化的反应

烯丙基叔丁基碳酸酯是莫氏-贝利斯-希尔曼产物的区域和对映选择性烯丙基亲核取代反应中的关键反应物。它促进了与各种原核亲核体的反应,产物产率高,区域选择性好,对映选择性中等 (Du et al., 2004)。

膦催化的环化反应

在膦催化的[3+6]和[3+3]环化反应中,烯丙基叔丁基碳酸酯用于形成各种环状化合物。这些反应对于构建桥联的九元环碳环和环己烯具有重要意义 (Du et al., 2005; Zheng & Lu, 2009)。

烯丙基叔丁基磺酮和硫醚的合成

烯丙基叔丁基碳酸酯在合成烯丙基叔丁基磺酮和硫醚中发挥作用,涉及Pd催化的反应。该过程包括通过手性Pd配合物对烯丙基底物进行动力学分辨 (Gais et al., 1998)。

同烯基硅醇的环化反应

烯丙基叔丁基碳酸酯在同烯基硅醇的立体特异性环化反应中作为前体,导致产生二氧硅环烷。这些反应对于产品中烯烃的进一步官能团化至关重要 (Shinde et al., 2022)。

亲核环开启和硫代羧酸酯操纵

在α-取代的γ-和δ-内酯的合成中,碘代烷基叔丁基碳酸酯与硫代马来酸酐反应。该过程涉及自由基加成、亲核环开启和随后的硫代羧酸酯操纵 (Crich & Rahaman, 2009)。

安全和危害

未来方向

The chemistry of Allyl tert-butyl carbonate and similar compounds has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters, and amides, which are highly valuable building blocks in organic synthesis . The development of efficient methods for selective synthesis is an important objective .

属性

IUPAC Name |

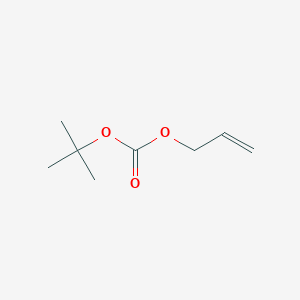

tert-butyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQDRYKDDGFPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458257 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl tert-butyl carbonate | |

CAS RN |

70122-89-3 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)